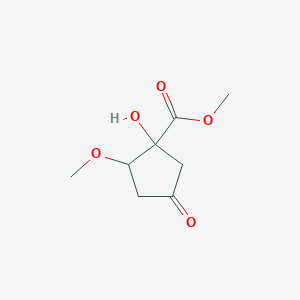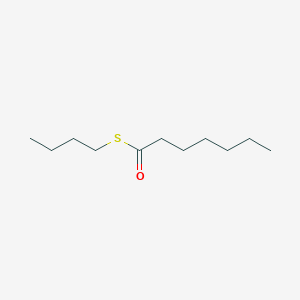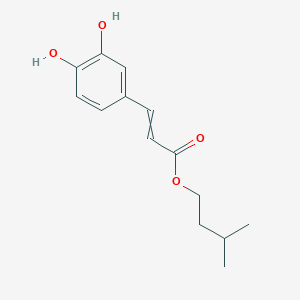
3-Methylbutyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylbutyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters. It is derived from the esterification of 3-(3,4-dihydroxyphenyl)prop-2-enoic acid with 3-methylbutanol. This compound is known for its potential bioactive properties and is of interest in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification reaction between 3-(3,4-dihydroxyphenyl)prop-2-enoic acid and 3-methylbutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
3-Methylbutyl 3-(3,4-dihydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
科学的研究の応用
3-Methylbutyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties.
作用機序
The mechanism of action of 3-Methylbutyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic hydroxyl groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- Methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Propyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Uniqueness
3-Methylbutyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to the presence of the 3-methylbutyl group, which may influence its solubility, bioavailability, and interaction with biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
特性
CAS番号 |
119644-15-4 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC名 |
3-methylbutyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-6,9-10,15-16H,7-8H2,1-2H3 |
InChIキー |
ARDWPGKUNNUACS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC(=O)C=CC1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
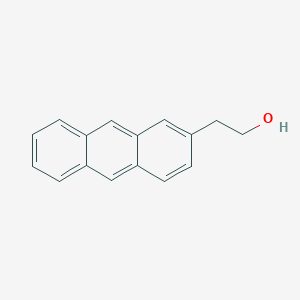
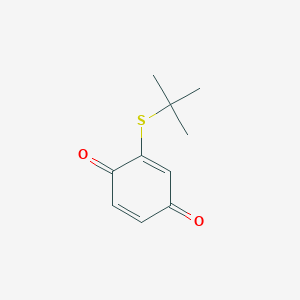
![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)

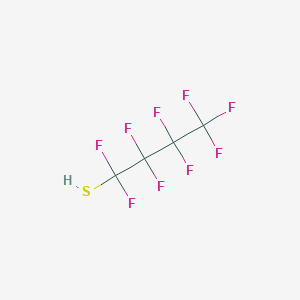
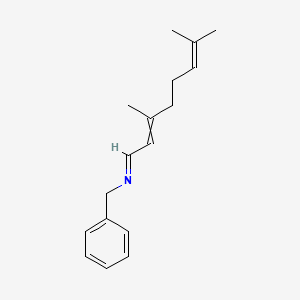
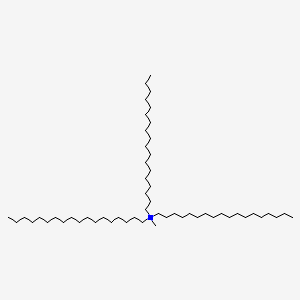
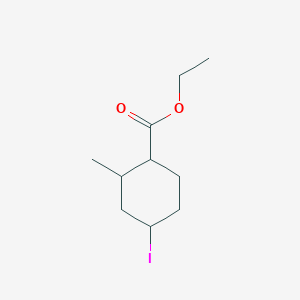
![6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14293513.png)
